Indium(III) nitrate trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

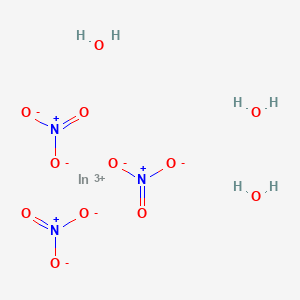

Indium(III) nitrate trihydrate is a crystalline Indium source compatible with nitrates and lower (acidic) pH . It is generally soluble in water and can form a flammable mixture when mixed with hydrocarbons . It can be used as a precursor to synthesize indium oxide nanomaterials .

Synthesis Analysis

Indium(III) nitrate hydrate is produced by the dissolution of indium metal in concentrated nitric acid followed by evaporation of the solution . It can also be used to prepare Pd-based bimetallic catalysts for nitrate reduction .Molecular Structure Analysis

The nitrate anion is a univalent (-1 charge) polyatomic ion composed of a single nitrogen atom ionically bound to three oxygen atoms (Symbol: NO3) for a total formula weight of 62.05 . The molecular weight of this compound is 300.83 (anhydrous basis) .Chemical Reactions Analysis

In concentrated In(NO3)3 solutions, In3+ can exist in the form of both an inner-sphere complex, [In(OH2)5ONO2]2+ and an outer-sphere complex [In(OH2)63+·NO3−]. Upon dilution, the inner-sphere complex dissociates and the amount of the outer-sphere complex increases .Physical And Chemical Properties Analysis

This compound is a white solid with a density of 2.43 g/cm3 (pentahydrate) . It is soluble in water . It decomposes at 100 °C (212 °F; 373 K) (hydrate) .Wissenschaftliche Forschungsanwendungen

Structure Determination in Aqueous Solutions : Indium(III) nitrate trihydrate plays a role in the structure determination of hydrated metal ions in aqueous solutions. Studies have used large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) techniques to determine the structure of hydrated gallium(III), indium(III), and chromium(III) ions in aqueous nitrate solutions (Lindqvist-Reis et al., 1998).

Formation of Anionic and Cationic Complexes : Research has found that indium(III) nitrate crystallizes from aqueous nitric acid to form anionic and cationic complexes. This property is significant in understanding the behavior of indium in various chemical processes (Tuck et al., 1966).

Low-Temperature Formation of Metal Oxide Thin Films : this compound is crucial in the formation of high-quality oxide semiconductor films at low temperatures. Its decomposition at low temperature forms hexaaqua indium(III) cations, which are key for realizing high-quality oxide films (Rim et al., 2015).

Electrochemical Studies : It is used in electrochemical studies, such as observing electrochemical oscillations during the reduction of indium(III) in dilute nitrate solutions (Kariuki & Dewald, 1998).

Analysis of Small Inorganic Anions : this compound is utilized in isotachophoresis for the determination of small inorganic anions, manipulating their effective mobilities through complexation reactions (Prest & Fielden, 2008).

Study of Oxide Thin Film Properties : It's used in the study of the physical properties of indium oxide (In2O3) thin films, particularly in understanding how different precursor concentrations affect these properties (Lau et al., 2015).

Understanding Toxicological Profiles : Studies have investigated the molecular effects of indium nitrate on zebrafish embryos, providing insights into its potential ecotoxicological implications (Brun et al., 2014).

Catalysis in Nitrate Reduction : Indium-decorated palladium nanoparticle catalysts, involving indium(III) nitrate, have been explored for their efficiency in treating nitrate-contaminated waters, showing significant nitrate catalytic reduction activity (Guo et al., 2018).

Preparation of Indium Oxide Nanoparticles : Indium(III) nitrate is used in the chemical synthesis of indium oxide nanoparticles, which have applications in electronics and gas sensing (Chandradass et al., 2011).

Synthesis of Nano-Sized Indium Oxide Powder : It's used in the synthesis of nano-sized indium oxide powder via a polymer solution route, demonstrating its versatility in nanoparticle preparation (Pantilimon et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Indium(III) nitrate trihydrate can be used as a precursor to synthesize indium oxide nanomaterials . It can also be used to prepare Pd-based bimetallic catalysts for nitrate reduction . Indium(III) complexes are reported to have displayed a good performance in all these biological and medical applications .

Eigenschaften

IUPAC Name |

indium(3+);trinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDZMISZAKTZFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6InN3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)